molecular formula C8H18ClNO2 B13917488 4-(Ethoxymethyl)piperidin-4-ol;hydrochloride

4-(Ethoxymethyl)piperidin-4-ol;hydrochloride

Cat. No.: B13917488
M. Wt: 195.69 g/mol
InChI Key: MVCMDDCAMGKMLK-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)piperidin-4-ol hydrochloride is a piperidine derivative featuring an ethoxymethyl substituent at the 4-position of the piperidine ring. For instance, and detail the synthesis of compound 26g, derived from 4-(pyridin-3-yl)piperidin-4-ol hydrochloride via alkylation and Miyaura borylation, followed by Suzuki coupling . This suggests that 4-(ethoxymethyl)piperidin-4-ol hydrochloride serves as a versatile intermediate in medicinal chemistry, particularly for constructing complex molecules via functional group transformations. Its ethoxymethyl group likely enhances solubility and metabolic stability compared to bulkier substituents, making it valuable in drug discovery pipelines.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

4-(ethoxymethyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-2-11-7-8(10)3-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H

InChI Key

MVCMDDCAMGKMLK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCNCC1)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically follows these stages:

  • Construction or availability of the piperidine ring with a hydroxyl group at the 4-position (4-hydroxypiperidine).
  • Introduction of the ethoxymethyl substituent at the 4-position.
  • Formation of the hydrochloride salt to stabilize the compound.

Preparation of 4-Hydroxypiperidine Hydrochloride

The foundational intermediate, 4-hydroxypiperidine hydrochloride , is synthesized by deprotection of tert-butyl 4-hydroxypiperidine-1-carboxylate using hydrogen chloride in 1,4-dioxane at room temperature for 2 hours. This yields the hydrochloride salt as an off-white solid with a 99% yield under mild conditions.

Step Reagents/Conditions Product Yield
1 tert-butyl 4-hydroxypiperidine-1-carboxylate + HCl (saturated in 1,4-dioxane), RT, 2 h 4-Hydroxypiperidine hydrochloride 99%

This step is critical as it provides the piperidine ring with the hydroxyl group at the 4-position, which is the core structure for further substitution.

Introduction of the Ethoxymethyl Group

While direct literature on this compound preparation is scarce, closely related compounds such as 4-(dimethoxymethyl)piperidine have well-documented synthetic routes that can be adapted. For example, a patented method describes:

  • Reaction of 4-pyridinecarboxaldehyde with methylating agents (e.g., trimethyl orthoformate) under acid catalysis to form 4-(dimethoxymethyl)pyridine.
  • Subsequent hydrogenation of this intermediate with noble metal catalysts (e.g., Ru/TiO2) under hydrogen pressure to reduce the pyridine ring to piperidine, yielding 4-(dimethoxymethyl)piperidine with high purity and yield (≥96%).

This method suggests a two-step approach:

Step Reaction Conditions Yield (%) Notes
1 4-Pyridinecarboxaldehyde + methylating agent + acid catalyst 20–80 °C, 4–12 h, solid acid catalyst (e.g., acid clay) >99.5% conversion Formation of 4-(dimethoxymethyl)pyridine
2 Hydrogenation with Ru/TiO2 catalyst under H2 pressure 40–100 °C, 2–12 h, 2–4 MPa H2 pressure ≥96% Reduction to 4-(dimethoxymethyl)piperidine

By analogy, replacing the dimethoxymethyl group with an ethoxymethyl group would involve using an ethoxymethylating agent such as ethyl orthoformate or ethylating reagents under similar acid catalysis conditions.

Formation of Hydrochloride Salt

The hydrochloride salt formation is typically achieved by treating the free base with hydrogen chloride in an appropriate solvent (e.g., 1,4-dioxane or ethanol) at room temperature, as demonstrated in the preparation of 4-hydroxypiperidine hydrochloride. This step improves compound stability and crystallinity.

Comparative Table of Preparation Methods

Preparation Stage Method/Reaction Type Reagents/Catalysts Conditions Yield & Purity References
4-Hydroxypiperidine Hydrochloride Deprotection of BOC-protected amine tert-butyl 4-hydroxypiperidine-1-carboxylate, HCl in 1,4-dioxane RT, 2 h 99% yield, off-white solid
Introduction of Alkoxymethyl Group Acid-catalyzed alkoxymethylation 4-pyridinecarboxaldehyde, ethyl orthoformate (inferred), acid catalyst 20–80 °C, 4–12 h High conversion (>99.5%) (adapted)
Reduction of Pyridine to Piperidine Catalytic hydrogenation Ru/TiO2 or Rh catalysts, H2 gas 40–100 °C, 2–12 h, 2–4 MPa H2 ≥96% yield, >99% purity
Hydrochloride Salt Formation Acid treatment HCl in 1,4-dioxane or ethanol RT, 2 h Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)piperidin-4-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, trifluoroacetic acid, and dichloromethane. The reactions are typically carried out at controlled temperatures ranging from 0°C to 50°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trifluoroacetic acid in dichloromethane yields the crude product of 4-(Ethoxymethyl)piperidin-4-ol .

Scientific Research Applications

4-(Ethoxymethyl)piperidin-4-ol;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(ethoxymethyl)piperidin-4-ol hydrochloride with structurally related piperidine derivatives, focusing on substituent effects, synthesis, and pharmacological activities.

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent(s) Molecular Formula Key Activity/Use Reference
4-(Ethoxymethyl)piperidin-4-ol hydrochloride Ethoxymethyl C₈H₁₈ClNO₂ Intermediate for complex synthesis
Dyclonine hydrochloride (4-butoxy-β-piperidino propiophenone) Butoxy propiophenone C₁₈H₂₈ClNO₂ Local anesthetic (mucosal penetration)
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride Phenoxy with Cl, ethyl groups C₁₄H₁₉Cl₂NO Structural analog (pharmacological potential)
Quinolin-3-yl substituted piperidine (e.g., compound in ) Quinolin-3-yl, hydroxypropyl C₂₅H₂₇ClN₂O₂ 5-HT₁F antagonist (Ki = 11 nM)
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride Methyl, ethyl ester C₉H₁₈ClNO₂ Synthetic intermediate (ester utility)

Structural and Functional Comparisons

Substituent Effects on Bioactivity: Ethoxymethyl group: The ethoxymethyl substituent likely enhances solubility compared to hydrophobic groups like 4-[(4-chloro-3-ethylphenoxy)methyl] (). However, it lacks the aromaticity of the quinolin-3-yl group in , which confers high affinity for serotonin receptors (Ki = 11 nM for 5-HT₁F) . Butoxy propiophenone (Dyclonine): The extended carbon chain in dyclonine improves mucosal penetration, making it effective as a topical anesthetic . This contrasts with the ethoxymethyl analog, which may prioritize metabolic stability over tissue permeability.

Synthetic Utility :

  • 4-(Ethoxymethyl)piperidin-4-ol hydrochloride shares synthetic pathways with derivatives like 26g (), where Miyaura borylation and Suzuki coupling are employed to introduce aromatic moieties.
  • In contrast, ethyl 4-methylpiperidine-4-carboxylate hydrochloride () utilizes ester groups for further functionalization, highlighting the role of carboxylate intermediates in diversification.

Pharmacological Profiles: The quinolin-3-yl-substituted piperidine () demonstrates selective 5-HT₁F antagonism, with negligible activity at 5-HT₁A receptors (Ki > 343 nM at 5-HT₂B) . This specificity contrasts with broader-acting compounds like tamoxifen analogs (), which interact with estrogen receptors but carry uterotropic risks.

Data-Driven Insights

  • Receptor Binding: The quinolin-3-yl piperidine derivative exhibits a 31-fold selectivity for 5-HT₁F over 5-HT₂B (Ki = 11 nM vs. 343 nM), underscoring the impact of aromatic substituents on receptor specificity .
  • Metabolic Stability : Ethoxymethyl groups may reduce first-pass metabolism compared to ester-containing analogs like ethyl 4-methylpiperidine-4-carboxylate , which could undergo hydrolysis in vivo .

Biological Activity

4-(Ethoxymethyl)piperidin-4-ol;hydrochloride is a piperidine derivative with potential therapeutic applications. Its biological activity has garnered attention due to its structural features, which may influence various pharmacological effects. This article reviews the compound's biological activity, including its interactions with specific receptors, cytotoxicity, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with an ethoxymethyl group at the C-4 position. This modification is hypothesized to enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Receptor Interactions
    • The compound's affinity for various receptors has been investigated. For instance, it has been shown to interact with adrenergic receptors, which are crucial in mediating cardiovascular responses and central nervous system activities .
  • Cytotoxicity
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, it showed significant inhibition of cell proliferation in T-lymphoblastic cell lines with IC50 values in the low micromolar range .
  • Enzyme Inhibition
    • The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease therapy .

Table 1: Summary of Biological Activities

Activity TypeResultReference
Receptor AffinityInteraction with adrenergic receptors
CytotoxicityIC50 against T-cell lines: ~10 μM
AChE InhibitionModerate inhibition observed
BuChE InhibitionModerate inhibition observed

Case Studies

  • Cytotoxicity in Cancer Research
    • A study assessed the cytotoxic effects of various piperidine derivatives, including this compound, on human cancer cell lines. The results indicated that this compound selectively inhibited T-lymphoblastic cells while showing minimal toxicity towards non-cancerous cells, suggesting its potential as a targeted cancer therapy .
  • Alzheimer's Disease Model
    • In a model of Alzheimer's disease, compounds similar to this compound demonstrated significant inhibition of AChE activity. This suggests that modifications to the piperidine structure can enhance therapeutic efficacy against neurodegenerative diseases .

Research Findings

Recent research highlights the importance of structural modifications in piperidine derivatives for enhancing biological activity. The introduction of the ethoxymethyl group appears to play a critical role in improving receptor binding and enzyme inhibition profiles.

Table 2: Structure-Activity Relationship (SAR)

CompoundModificationsBiological Activity
This compoundEthoxymethyl substitution at C-4Increased AChE inhibition
Piperidine derivative XNo substitutionLow AChE inhibition

Q & A

Q. What are the common synthetic routes for 4-(Ethoxymethyl)piperidin-4-ol hydrochloride?

The synthesis typically involves introducing the ethoxymethyl group to a piperidin-4-ol core. A general methodology includes nucleophilic substitution, where a hydroxyl group on piperidin-4-ol reacts with an ethoxymethyl halide (e.g., chloromethyl ethyl ether) under basic conditions (e.g., triethylamine). For example, analogous piperidine derivatives are synthesized via alkylation in methanol/water mixtures, followed by purification using silica gel column chromatography (eluent: chloroform/methanol/ammonia) or recrystallization from ethanol .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

  • 1H and 13C NMR : To confirm substituent positions and purity. For example, piperidine derivatives in show distinct δ 1.80–3.88 ppm for piperidine protons and aromatic shifts .
  • Mass Spectrometry (MS) : ESI-MS or high-resolution MS for molecular weight validation.
  • Elemental Analysis : To verify stoichiometry and chloride content.
  • Melting Point : Decomposition temperatures (e.g., 185°C in ) indicate crystallinity .

Q. What solvents and storage conditions are recommended for this compound?

Based on similar hydrochlorides:

  • Solubility : Ethanol (<5.64 mg/mL) and DMSO (<45.1 mg/mL) are common solvents .
  • Storage : Dry at room temperature or -20°C for long-term stability. Avoid moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical factors include:

  • Solvent Selection : Methanol/water mixtures improve solubility and reaction homogeneity .
  • Catalysis : Use phase-transfer catalysts or Lewis acids to enhance alkylation efficiency.
  • Temperature Control : Reflux conditions (e.g., 2 hours in ) balance reactivity and side-product formation .
  • Purification : Recrystallization from ethanol or diethyl ether/methanol mixtures enhances purity .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity.
  • By-Product Analysis : Monitor reaction intermediates via TLC or HPLC. For example, identifies impurities through distinct δ 7.09–7.41 ppm aromatic shifts .
  • Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra.

Q. What strategies are effective for impurity profiling?

  • HPLC-MS : Detects low-abundance impurities (e.g., unreacted starting materials or oxidation by-products).
  • Reference Standards : Use pharmacopeial impurity standards (e.g., Loperamide Hydrochloride impurities in ) for calibration .
  • Chromatographic Conditions : Optimize mobile phases (e.g., acetonitrile/water gradients) for resolution.

Q. How is this compound utilized in medicinal chemistry research?

  • Ligand Design : Piperidine derivatives serve as scaffolds for receptor-binding studies. For example, highlights virtual library generation using MOE software to design nonpeptidergic ligands .
  • Enzyme Inhibition : Analogous compounds (e.g., GABA uptake inhibitors in ) are tested for target engagement via radioligand assays .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, gloves, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste Disposal : Segregate organic waste and consult professional disposal services (per guidelines) .

Methodological Considerations

Q. How can computational tools aid in studying this compound’s reactivity?

  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures.
  • Docking Studies : Predict binding affinities for biological targets (e.g., GPCRs as in ) .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

  • Heat Transfer : Ensure efficient cooling during exothermic steps (e.g., alkylation).
  • Process Optimization : Replace column chromatography with crystallization for cost-effectiveness.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.

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